Cas no 1146299-40-2 (4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid)

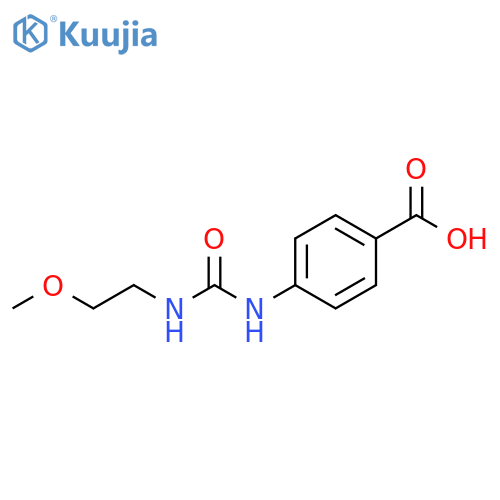

1146299-40-2 structure

商品名:4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid

CAS番号:1146299-40-2

MF:C11H14N2O4

メガワット:238.239862918854

MDL:MFCD11868526

CID:5560334

4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid

-

- MDL: MFCD11868526

- インチ: 1S/C11H14N2O4/c1-17-7-6-12-11(16)13-9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16)

- InChIKey: LCCDEHBCZRUWOO-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(NC(NCCOC)=O)C=C1

4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA37938-2.5g |

4-(2-Methoxyethylcarbamoylamino)benzoic acid |

1146299-40-2 | 95% | 2.5g |

$1256.00 | 2024-04-20 | |

| A2B Chem LLC | BA37938-500mg |

4-(2-Methoxyethylcarbamoylamino)benzoic acid |

1146299-40-2 | 95% | 500mg |

$478.00 | 2024-01-04 | |

| A2B Chem LLC | BA37938-100mg |

4-(2-Methoxyethylcarbamoylamino)benzoic acid |

1146299-40-2 | 95% | 100mg |

$395.00 | 2024-01-04 | |

| OTAVAchemicals | 2771499-100MG |

4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |

1146299-40-2 | 95% | 100MG |

$175 | 2023-07-06 | |

| OTAVAchemicals | 2771499-250MG |

4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |

1146299-40-2 | 95% | 250MG |

$200 | 2023-07-06 | |

| OTAVAchemicals | 2771499-1G |

4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |

1146299-40-2 | 95% | 1G |

$300 | 2023-07-06 | |

| OTAVAchemicals | 2771499-500MG |

4-{[(2-methoxyethyl)carbamoyl]amino}benzoic acid |

1146299-40-2 | 95% | 500MG |

$250 | 2023-07-06 | |

| A2B Chem LLC | BA37938-1g |

4-(2-Methoxyethylcarbamoylamino)benzoic acid |

1146299-40-2 | 95% | 1g |

$835.00 | 2024-04-20 | |

| A2B Chem LLC | BA37938-250mg |

4-(2-Methoxyethylcarbamoylamino)benzoic acid |

1146299-40-2 | 95% | 250mg |

$423.00 | 2024-01-04 |

4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1146299-40-2 (4-((((2-methoxyethyl)amino)carbonyl)amino)benzoic acid) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬